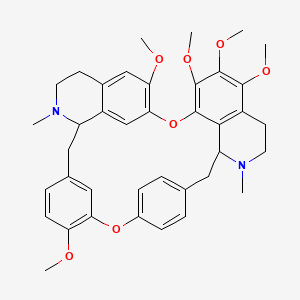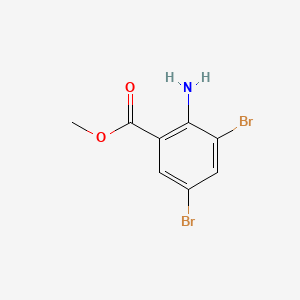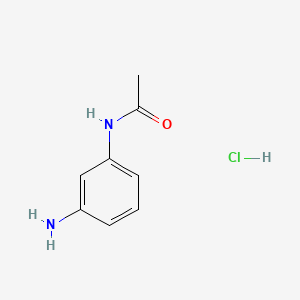
1-硝基-2-萘酚
描述
1-Nitro-2-naphthol is an organic compound with the formula C10H6(NO)OH . It is used as a chelating ion-exchanger in the synthesis of alumina adsorbents that are of acidic, basic, and neutral nature . It is also used for the removal and preconcentration of Pb (II), Cu (II), Cr (III) from waste, as well as drinking water .
Synthesis Analysis
1-Nitro-2-naphthol can be prepared by treatment of 2-naphthol with nitrous acid . An asymmetric allylic dearomatization reaction of 1-nitro-2-naphthol derivatives with Morita–Baylis–Hillman (MBH) adducts has been developed . By utilizing a Pd catalyst derived from Pd (OAc)2 and Trost ligand (R,R)-L1, the reaction proceeded smoothly in 1,4-dioxane at room temperature .
Molecular Structure Analysis
The OH group of cis-1-naphthol points ≈6° out of plane, which is consistent with the inertial defect data of cis- and trans-1-naphthol . The non-planarity of cis-1-naphthol is a result of a close-contact H-atom–H-atom interaction .
Chemical Reactions Analysis
1-Nitro-2-naphthol undergoes an asymmetric allylic dearomatization reaction with Morita–Baylis–Hillman (MBH) adducts . This reaction provides a convenient method for the synthesis of enantioenriched 1-nitro-β-naphthalenone derivatives .
Physical And Chemical Properties Analysis
1-Nitro-2-naphthol has a molecular weight of 189.167 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 336.7±15.0 °C at 760 mmHg, and a flash point of 149.9±8.8 °C .
科学研究应用
1. 金属离子测定分析试剂 1-硝基-2-萘酚由于其邻位官能团表现出螯合特性,使其可用作分析试剂来测定各种样品中的金属离子 .
2. 金属离子的提取和吸附 该化合物也应用于提取和吸附过程,有助于从废水和饮用水中去除金属离子,这对环境和健康相关研究至关重要 .
纳米粒子制备中的螯合剂
由于其螯合能力,1-硝基-2-萘酚可以在纳米粒子的制备中用作螯合剂,纳米粒子在材料科学和医药中具有广泛的应用 .
电化学免疫分析中的底物
它已被用作安培法 3 电极系统中的底物,用于测定碱性磷酸酶,碱性磷酸酶通常用于电化学免疫分析 .
氧化铝吸附剂的合成
1-硝基-2-萘酚参与氧化铝吸附剂的合成,这些吸附剂被设计为酸性、碱性或中性。 这些吸附剂用于从不同类型的水源中去除和预浓缩各种离子 .
有机合成中的催化作用
作用机制
安全和危害
属性
IUPAC Name |
1-nitronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHIVHKMGVBXTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203540 | |
| Record name | 1-Nitro-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
550-60-7 | |
| Record name | 1-Nitro-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitro-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitro-2-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitro-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitro-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NITRO-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29IRK301OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 1-Nitro-2-naphthol has the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol. While the provided abstracts do not delve into specific spectroscopic data, this information can be found in chemical databases like PubChem or ChemSpider.
A: 1-Nitro-2-naphthol serves as a valuable starting material in various organic reactions. One notable application is its use in Pd-catalyzed asymmetric allylic dearomatization reactions with Morita-Baylis-Hillman (MBH) adducts. [] This reaction efficiently yields enantioenriched 1-nitro-β-naphthalenone derivatives, valuable building blocks in organic synthesis. []
A: Studies using carbon fiber electrodes reveal that 1-Nitro-2-naphthol displays an adsorption peak cathodic to the diffusion-controlled peak during electrochemical reduction. [] This phenomenon indicates strong adsorption of the molecule on the electrode surface, particularly in acidic solutions and at positive potentials. [] This adsorption influences the reduction process and can be analyzed to understand the reaction mechanism.
A: Research using graphite electrodes shows that the electrochemical reduction of 1-Nitro-2-naphthol in aqueous solutions (pH 1-10) involves a 6-electron reduction process. [] This process first forms the corresponding amine, which then undergoes reoxidation to generate a quinone imine. [] The quinone imine further undergoes hydrolysis, the kinetics of which have been studied using cyclic voltammetry. []
A: Yes, 1-Nitro-2-naphthol has been identified as an inhibitor of N-hydroxyarylamine O-acetyltransferase, an enzyme involved in the metabolic activation of arylamine carcinogens. [, ] This inhibitory effect was observed alongside other phenolic compounds like pentachlorophenol. []
A: Research indicates that 1-Nitro-2-naphthol, along with other nitro-derivatives of 2-naphthol, exhibits weak mutagenicity towards Salmonella typhimurium TA98 in the absence of metabolic activation (S9 mix). [, ] These findings suggest a potential for mutagenicity, although the potency appears to be low.
A: While the provided abstracts do not directly address the environmental impact of 1-Nitro-2-naphthol, its presence as a photochemical byproduct of 2-naphthol in nitrite solutions raises concerns. [, ] Given its potential mutagenicity, understanding its fate and potential for bioaccumulation in aquatic environments is crucial. Further research is needed to assess its ecotoxicological effects and develop appropriate mitigation strategies.
A: Various analytical techniques are employed to characterize and quantify 1-Nitro-2-naphthol. Electrochemical methods like cyclic voltammetry help study its reduction mechanism and kinetics. [] Chromatographic techniques like silica gel chromatography and high-performance liquid chromatography (HPLC) are crucial for isolating and purifying it from reaction mixtures. [, ] Spectroscopic methods like NMR and MS are essential for structural elucidation. []
A: Research demonstrates the application of 1-Nitro-2-naphthol (Nitroso-R salt) as a ligand impregnated on magnetic Ambersorb-563 resin for the extraction and preconcentration of metal ions like Cd(II), Cu(II), and Pb(II). [] This method, coupled with flame atomic absorption spectrometry (FAAS), showcases its potential in environmental monitoring and analytical chemistry. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)










